
Tert-butyl (2-(1H-pyrazol-1-YL)benzyl)carbamate
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Overview
Description
Tert-butyl (2-(1H-pyrazol-1-YL)benzyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a pyrazole ring, and a benzyl moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(1H-pyrazol-1-YL)benzyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(1H-pyrazol-1-yl)benzyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or distillation techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(1H-pyrazol-1-YL)benzyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or pyrazole derivatives.
Scientific Research Applications
Tert-butyl (2-(1H-pyrazol-1-YL)benzyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of tert-butyl (2-(1H-pyrazol-1-YL)benzyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The pyrazole ring is known to interact with active sites of enzymes, while the benzyl moiety can enhance binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-(1H-pyrazol-1-yl)methyl)phenylcarbamate
- Tert-butyl (4-(6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)carbamate
- Tert-butyl 1-methyl-1H-imidazol-4-ylcarbamate
Uniqueness
Tert-butyl (2-(1H-pyrazol-1-YL)benzyl)carbamate is unique due to its specific structural arrangement, which imparts distinct reactivity and binding properties. The presence of both the pyrazole ring and benzyl group allows for versatile interactions in chemical and biological systems, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C15H19N3O2 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
tert-butyl N-[(2-pyrazol-1-ylphenyl)methyl]carbamate |
InChI |
InChI=1S/C15H19N3O2/c1-15(2,3)20-14(19)16-11-12-7-4-5-8-13(12)18-10-6-9-17-18/h4-10H,11H2,1-3H3,(H,16,19) |
InChI Key |
UQFIOBMBOPDPFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1N2C=CC=N2 |
Origin of Product |
United States |
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